molecular formula C16H25FN4O3S B5538692 N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide

N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide

Cat. No. B5538692
M. Wt: 372.5 g/mol
InChI Key: JFWUGWIOEPCQRT-ZFWWWQNUSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds like "N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide" involves multiple steps, including the formation of key intermediates and the application of specific reagents to introduce functional groups. For instance, Singh and Umemoto (2011) discuss the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides as synthons, which could be relevant for building similar complex molecules through stereospecific fluorination and subsequent reactions to introduce various functional groups, including dimethylamino and sulfamide moieties (Singh & Umemoto, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using crystallography and spectroscopy to determine the arrangement of atoms and the stereochemistry of the molecule. Kranjc et al. (2012) provide an example of analyzing the crystal structures of related compounds, which is crucial for understanding the three-dimensional conformation and how it might influence reactivity and interactions with biological targets (Kranjc et al., 2012).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of "N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide" involves examining its reactivity, including how it participates in bond-forming and bond-breaking processes. The fluorogenic reagent study by Toyo’oka et al. (1989) on derivatives for thiols can provide insights into the reactivity of fluorine-containing compounds and how specific functional groups influence chemical behavior (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined by the molecular structure and composition. While specific data on "N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide" may not be directly available, the methodologies used to determine these properties are widely applicable across compounds. For example, the analysis of the physical properties of benzodiazepine derivatives by Peeters et al. (1997) showcases techniques for assessing compound stability and solubility, which are applicable to a wide range of chemical entities (Peeters et al., 1997).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for understanding how "N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide" interacts in various environments. The study by Davis and Reddy (1994) on the synthesis of fluorine analogs provides insights into how fluorination affects the chemical properties and reactivity of organic molecules, which is relevant for understanding the behavior of fluorine-containing compounds like the one (Davis & Reddy, 1994).

properties

IUPAC Name

(2S,4S)-1-[3-(dimethylamino)benzoyl]-2-[(dimethylsulfamoylamino)methyl]-4-fluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN4O3S/c1-19(2)14-7-5-6-12(8-14)16(22)21-11-13(17)9-15(21)10-18-25(23,24)20(3)4/h5-8,13,15,18H,9-11H2,1-4H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWUGWIOEPCQRT-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(CC2CNS(=O)(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C[C@H](C[C@H]2CNS(=O)(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide

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